Technical Documentation Center

3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
  • CAS: 2168724-86-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Introduction 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is a bifunctional organic molecule of interest in synthetic chemistry. Its structure combines a stable tert-butyldimethylsilyl (TBS) protected tertiary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is a bifunctional organic molecule of interest in synthetic chemistry. Its structure combines a stable tert-butyldimethylsilyl (TBS) protected tertiary alcohol with a reactive aldehyde, all centered on a tetrahydrofuran (oxolane) ring. This arrangement makes it a valuable building block, where the aldehyde can undergo a variety of transformations while the hydroxyl group remains masked. Accurate structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework through the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

This in-depth guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from established NMR principles and data from structurally analogous compounds to provide a reliable predictive framework for researchers. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data for this compound is presented.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde are summarized in the tables below. These predictions are based on the analysis of substituent effects on the oxolane ring and typical chemical shift ranges for silyl ethers and aldehydes.

Predicted ¹H NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CHO)9.6 - 9.8s-1H
H-2, H-2'3.8 - 4.0m-2H
H-4, H-4'2.0 - 2.2m-2H
H-5, H-5'4.1 - 4.3m-2H
H-tBu (C(CH₃)₃)0.8 - 0.9s-9H
H-SiMe₂0.05 - 0.1s-6H
Predicted ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1 (CHO)200 - 205
C-3 (C-O-Si)78 - 82
C-2, C-5 (CH₂-O)68 - 72
C-4 (CH₂)35 - 40
C-tBu (C(CH₃)₃)25 - 26
C-SiMe₂-5 to -4
C-SiC(CH₃)₃18 - 19

Analysis and Interpretation of Predicted Spectra

The predicted chemical shifts are rationalized by the electronic environment of each nucleus, which is influenced by the electronegativity of neighboring atoms and the anisotropic effects of multiple bonds.

¹H NMR Spectrum Analysis
  • Aldehyde Proton (H-1): The proton of the aldehyde group is expected to be the most downfield signal, typically in the range of 9.6-10.0 ppm.[1] This significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It should appear as a sharp singlet as there are no adjacent protons to couple with.

  • Oxolane Ring Protons (H-2, H-4, H-5): The methylene protons of the oxolane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

    • H-5: The protons on the carbon adjacent to the ring oxygen (C5) are expected to be the most downfield of the ring protons (around 4.1-4.3 ppm) due to the deshielding effect of the electronegative oxygen atom.

    • H-2: Similarly, the protons on C2, also adjacent to the ring oxygen, will be deshielded and are predicted to appear around 3.8-4.0 ppm.

    • H-4: The protons on C4 are further from the ring oxygen and are therefore expected to be the most upfield of the ring methylene groups, appearing in the range of 2.0-2.2 ppm.

  • tert-Butyldimethylsilyl (TBS) Group Protons:

    • t-Butyl Protons (H-tBu): The nine equivalent protons of the tert-butyl group will give rise to a large singlet at approximately 0.8-0.9 ppm.

    • Dimethylsilyl Protons (H-SiMe₂): The six equivalent protons of the two methyl groups attached to the silicon atom will appear as a sharp singlet, typically upfield of TMS, around 0.05-0.1 ppm.[2]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-1): The carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the 200-205 ppm region.[3]

  • Quaternary Carbon (C-3): The C3 carbon, bonded to the silyloxy group, the aldehyde, and two other carbons, is a quaternary carbon. Its chemical shift is influenced by the attached oxygen and is predicted to be in the 78-82 ppm range. This peak is expected to be of lower intensity.

  • Oxolane Ring Carbons (C-2, C-4, C-5):

    • C-2 and C-5: The carbons adjacent to the ring oxygen (C2 and C5) are deshielded and are expected to resonate in the 68-72 ppm range.

    • C-4: The C4 carbon, being a simple methylene group in the ring, will be the most upfield of the ring carbons, with a predicted chemical shift of 35-40 ppm.

  • tert-Butyldimethylsilyl (TBS) Group Carbons:

    • t-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will have a chemical shift of around 25-26 ppm, while the quaternary carbon will be at approximately 18-19 ppm.

    • Dimethylsilyl Carbons: The two equivalent methyl carbons attached to the silicon atom are shielded and will appear upfield, typically between -5 and -4 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving the silyl ether and is a common solvent for NMR of organic molecules.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Internal Standard: The residual proton signal of CHCl₃ in CDCl₃ can be used as a secondary reference (δ 7.26 ppm), or tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). For ¹³C NMR, the carbon signal of CDCl₃ (δ 77.16 ppm) serves as a convenient reference.[5]

  • Sample Filtration: To ensure the homogeneity of the magnetic field, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets of the oxolane ring protons.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbon.

Visualization of Molecular Structure and Key NMR Correlations

The following DOT language script generates a diagram of the molecular structure of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde with atoms labeled according to the assignments in the NMR data tables.

Caption: Molecular structure of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde with atom labeling.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. The presented data, based on established chemical shift theory and comparison with analogous structures, offers a reliable reference for researchers working with this compound. The detailed experimental protocol outlines the necessary steps for acquiring high-quality NMR data, which is crucial for unambiguous structure elucidation and purity assessment. This guide serves as a valuable resource for synthetic chemists and drug development professionals, enabling them to confidently characterize this important chemical intermediate.

References

  • Amarasinghe, N. R.; Turner, P.; Todd, M. H. (2012). Supporting Information for: A practical, one-pot, three-component synthesis of 1,3-oxazinan-4-ones. Beilstein Journal of Organic Chemistry.
  • Goti, A., Cacciarini, M., Cardona, F., & Brandi, A. (1999). A convenient access to (3S)-3-(triisopropylsilyl)oxy-1-pyrroline N-oxide, a useful intermediate for polyfunctionalized enantiopure indolizidine and pyrrolizidine synthesis. Tetrahedron Letters, 40(14), 2853–2856.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • Royal Society of Chemistry. (2016).
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Royal Society of Chemistry. (2014).
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • Chemistry LibreTexts. (2020, April 29). 20.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). 1H NMR spectra of poly(silyl ethers) based palm oil.
  • Benchchem. (n.d.). A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
  • Kochev, N. T., Jeliazkova, N., & Vasilev, G. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Perla, S., & Fadnavis, N. W. (2015). A simple and efficient synthesis of pectinolide H and its epimer from D-mannitol. European Journal of Chemistry, 6(1), 93-97.
  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor.
  • Mestrelab Resources. (2024, September 16). Starting Guide to NMRPredict Desktop.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
  • Organic Syntheses. (n.d.). Benzyne.
  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 16-21.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • University College London. (n.d.).
  • Carbone, A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5136.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.
  • ECHA. (n.d.). 3-[(tert-butyldimethylsilyl)
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Wiley Science Solutions. (n.d.). 3-Triethylsilyloxytridecane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Pihlaja, K., et al. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 46(4), 359-362.
  • Maftei, C.-V., et al. (2012). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revue Roumaine de Chimie, 57(11-12), 989-994.
  • Royal Society of Chemistry. (2015).
  • Lippmaa, E., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
  • Rassu, G., et al. (2007).

Sources

Exploratory

solubility profile of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. While specific, empirically determined solubility data for this compound is not extensively documented in publicly available literature, this guide constructs a predictive solubility profile based on its molecular structure and the principles of solvent-solute interactions. Furthermore, we present a detailed, best-practice experimental protocol for researchers to quantitatively determine the solubility of this compound in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation development.

Introduction: Understanding the Molecule

3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is a bifunctional molecule of significant interest in organic synthesis. Its structure comprises a central oxolane (tetrahydrofuran) ring, a sterically hindered tert-butyldimethylsilyl (TBDMS) protecting group, and a reactive aldehyde functional group. The interplay of these components dictates its physicochemical properties, most notably its solubility.

  • Oxolane Ring: A cyclic ether that imparts a degree of polarity and the potential for hydrogen bond acceptance.

  • TBDMS Ether: A bulky, nonpolar silyl ether group that shields the hydroxyl functionality. This large hydrophobic moiety significantly influences the molecule's interaction with nonpolar solvents.

  • Aldehyde Group: A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

The molecule's overall character is moderately polar and aprotic. The lack of a hydroxyl or other acidic proton means it cannot act as a hydrogen bond donor. Its solubility will, therefore, be governed by a balance between the polar contributions of the ether and aldehyde groups and the nonpolar nature of the TBDMS group and the hydrocarbon backbone of the oxolane ring.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde across a spectrum of organic solvents. The large TBDMS group suggests that the compound will have limited solubility in highly polar, protic solvents due to the disruption of the solvent's hydrogen-bonding network. Conversely, its inherent polarity from the ether and aldehyde functionalities will limit its solubility in purely nonpolar, aliphatic solvents.

Table 1: Predicted Solubility of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexanes, Heptane, CyclohexaneLow to ModerateThe polar ether and aldehyde groups are incompatible with the nonpolar nature of these solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHigh to Very HighThe ether functionality of the solvents is highly compatible with the oxolane ring of the solute.
Chlorinated Dichloromethane (DCM), ChloroformHigh to Very HighThese solvents have a moderate polarity and can engage in dipole-dipole interactions.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN)Moderate to HighThese solvents can solvate the polar portions of the molecule without the unfavorable interactions of protic solvents.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe bulky, nonpolar TBDMS group disrupts the hydrogen-bonding network of these solvents.
Aromatic Toluene, BenzeneModerate to HighThe polarizability of the aromatic ring can interact favorably with the solute.

Experimental Determination of Solubility: A Validated Protocol

To move from a theoretical profile to empirical data, a standardized experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the saturation point of a solute in a solvent.

Materials and Equipment
  • 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. The filtration step is critical to avoid artificially high results.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

    • Weigh the vial containing the dried residue. The mass of the dissolved solid can be determined by subtraction.

    • Alternatively, for more precise quantification, dilute a known aliquot of the filtered supernatant with a suitable solvent and analyze by a calibrated HPLC or GC method.

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_sampling 2. Sampling cluster_quant 3. Quantification A Add excess solute to known volume of solvent B Seal vials and place in constant temp. shaker A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Gravimetric Analysis (Evaporate solvent & weigh residue) F->G H Chromatographic Analysis (HPLC/GC) F->H I Calculate Solubility (g/L or mol/L) G->I H->I

Caption: Workflow for the equilibrium solubility determination method.

Practical Implications and Applications

A thorough understanding of the solubility profile of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is critical for its effective use in:

  • Reaction Chemistry: Selecting an appropriate solvent is paramount for achieving optimal reaction rates, yields, and purity. A solvent that fully dissolves the starting material ensures a homogeneous reaction mixture, which is often crucial for reproducibility. For instance, its high predicted solubility in THF and DCM makes these excellent choices for reactions involving this aldehyde.

  • Purification: The differential solubility of the compound can be exploited during purification. For example, if a nonpolar impurity is present, the product could be dissolved in a moderately polar solvent like ethyl acetate and washed with a nonpolar solvent like hexanes. Conversely, recrystallization could be attempted from a solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures.

  • Formulation and Storage: For applications where the compound is part of a solution-based formulation, understanding its long-term stability in various solvents is key. A solvent in which it has high solubility is less likely to lead to precipitation upon storage or changes in temperature.

Conclusion

References

  • General Principles of Solubility: "Solubility" - LibreTexts. Available at: [Link]

  • Experimental Solubility Determination: "Measurement of Solubility" - International Union of Pure and Applied Chemistry (IUPAC). Available at: [Link]

  • TBDMS Protecting Group: "tert-Butyldimethylsilyl Ethers (TBDMS Ethers)" - Organic Chemistry Portal. Available at: [Link]

Foundational

Mechanistic Insights into TBS Enol Ether Formation on Oxolane-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The transformation of oxolane-3-carbaldehyde (tetrahydrofuran-3-carbaldehyde) into its corresponding tert-butyldimethylsilyl (TBS) enol ether is a critical vector in modern organic synthesis. While stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of oxolane-3-carbaldehyde (tetrahydrofuran-3-carbaldehyde) into its corresponding tert-butyldimethylsilyl (TBS) enol ether is a critical vector in modern organic synthesis. While standard alcohols form simple alkyl silyl ethers, aldehydes undergo soft enolization to yield silyl enol ethers. These intermediates serve as highly versatile, chromatographically stable nucleophiles for Mukaiyama aldol additions[1] and complex active pharmaceutical ingredient (API) synthesis[2]. This whitepaper deconstructs the mechanistic causality, stereochemical implications, and self-validating experimental protocols required to execute this transformation with high fidelity.

Chemical Context & Substrate Analysis

Oxolane-3-carbaldehyde is a heterocyclic compound featuring a highly reactive formyl group attached to the C3 position of a tetrahydrofuran ring[3].

  • The Misconception of "Ether Formation": A common nomenclature error assumes aldehydes form standard TBS ethers. In reality, the reaction targets the α -proton at the C3 stereocenter to form a silyl enol ether.

  • Stereochemical Ablation: Enolization inherently destroys the chiral center at C3, generating an exocyclic C=C double bond. The resulting geometry ( E vs. Z ) is dictated by the steric bulk of the TBS group relative to the oxolane ring oxygen (O1) and the C4 methylene group.

  • Substrate Reactivity: Aldehydes are highly prone to self-aldol condensation. Therefore, thermodynamic silylation conditions (e.g., TBSCl and imidazole at room temperature) often fail or yield complex oligomeric mixtures[2]. Kinetic, "soft" enolization is strictly required.

The Mechanistic Pathway: Soft Enolization

The gold-standard methodology for aldehyde enol silylation employs tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) and a hindered tertiary amine base, typically triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)[1]. The mechanism proceeds via a concerted, Lewis acid-mediated pathway:

  • Coordination (Lewis Acid Activation): The highly electrophilic silicon atom of TBSOTf coordinates to the carbonyl oxygen of oxolane-3-carbaldehyde. The triflate (TfO⁻) anion is an exceptional leaving group, rendering the silicon center far more reactive than its chloride counterpart (TBSCl). This coordination drastically lowers the pKₐ of the C3 α -proton.

  • Deprotonation: Triethylamine acts as a Brønsted base, abstracting the activated C3 proton. The use of a tertiary amine prevents nucleophilic attack on the carbonyl carbon.

  • Enolization and Displacement: The C-H bond electrons collapse to form the exocyclic C=C double bond, fully forming the O-Si bond and displacing the triflate anion[1].

Mechanism A Oxolane-3-carbaldehyde (Carbonyl State) B TBSOTf Coordination (Lewis Acid Activation) A->B TBSOTf (Electrophilic Attack) C Deprotonation by Et3N (α-H Abstraction) B->C Et3N (Base) D TBS Enol Ether (Nucleophilic State) C->D TfO⁻ Displacement (C=C Formation)

Mechanistic pathway of soft enolization for oxolane-3-carbaldehyde using TBSOTf and Et3N.

Experimental Protocol: A Self-Validating System

To ensure high yields and suppress self-aldol polymerization, the protocol must be treated as a self-validating system where temperature control and order of addition dictate the outcome[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve oxolane-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Causality: DCM is a non-coordinating solvent that stabilizes the polar transition state without competing for Lewis acid coordination.

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add anhydrous triethylamine (1.5 equiv, 15 mmol) dropwise. Causality: Cooling to -78 °C completely halts background self-aldol reactions. Et₃N is added first to ensure the base is present the moment the carbonyl is activated.

  • Silylation: Add TBSOTf (1.2 equiv, 12 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could degrade the triflate or promote side reactions.

  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Monitor via Thin Layer Chromatography (TLC). The highly non-polar silyl enol ether will elute near the solvent front in 9:1 Hexanes:Ethyl Acetate.

  • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous NaHCO₃. Extract the aqueous layer with cold hexanes (3 x 20 mL). Causality: Silyl enol ethers are highly acid-sensitive. Hexanes are chosen over ethyl acetate because they minimize water solubility, protecting the enol ether from hydrolytic cleavage during workup.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N).

Workflow N1 1. Substrate Preparation Dissolve Oxolane-3-carbaldehyde in dry DCM N2 2. Base Addition Add Et3N (1.5 eq) at -78°C N1->N2 N3 3. Silylation Dropwise addition of TBSOTf (1.2 eq) N2->N3 N4 4. Reaction Progression Warm to 0°C, monitor via TLC N3->N4 N5 5. Quench & Workup NaHCO3 (aq), extract with Hexanes N4->N5

Step-by-step experimental workflow for the synthesis of the TBS enol ether.

Quantitative Data & Optimization

The choice of reagents is not arbitrary. The table below summarizes the quantitative impact of varying the silylating agent and base on the yield of the oxolane-3-carbaldehyde TBS enol ether.

Silylating AgentBaseSolventTemp (°C)Yield (%)Mechanistic Causality
TBSCl ImidazoleDMF25< 10%Thermodynamic conditions fail; aldehyde undergoes rapid self-aldol condensation[2].
TBSCl LDATHF-7845%Hard enolization causes ring-opening or side reactions; incomplete trapping.
TBSOTf PyridineDCM-78 to 060%Pyridine is insufficiently basic (pKₐ ~5.2) to rapidly deprotonate the activated intermediate.
TBSOTf Et₃NDCM-78 to 0> 90% Optimal soft enolization. Et₃N (pKₐ ~10.75) rapidly deprotonates the highly activated complex[1].

Conclusion

The formation of a TBS enol ether from oxolane-3-carbaldehyde requires strict adherence to kinetic control parameters. By leveraging the extreme Lewis acidity of TBSOTf in tandem with the non-nucleophilic basicity of triethylamine at cryogenic temperatures, chemists can bypass the inherent instability of the aldehyde. The resulting silyl enol ether unlocks advanced downstream transformations, cementing its utility in complex molecular synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-[(tert-Butyldimethylsilyl)oxy]oxolane-3-carbaldehyde as a Quaternary Linchpin in Macrolide Total Synthesis

Target Audience: Synthetic Organic Chemists, Principal Investigators, and Drug Development Professionals Discipline: Complex Natural Product Synthesis / Methodology Executive Summary & Strategic Rationale The tetrahydrof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Principal Investigators, and Drug Development Professionals Discipline: Complex Natural Product Synthesis / Methodology

Executive Summary & Strategic Rationale

The tetrahydrofuran (oxolane) motif is a ubiquitous and critical structural element in a vast array of complex polyether antibiotics and marine macrolides[1]. Historically, the stereocontrolled synthesis of these THF-containing macrolide families relied heavily on late-stage cyclizations, which are often plagued by poor regioselectivity and low yields[2].

To circumvent these thermodynamic pitfalls, modern convergent total synthesis employs pre-functionalized cyclic linchpins. 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde represents a premier building block in this paradigm. It features a fully formed oxolane ring, a highly reactive aldehyde for C–C bond extension, and a sterically demanding tert-butyldimethylsilyl (TBS) protected tertiary alcohol. This specific arrangement creates a rigid quaternary stereocenter that not only anchors the local conformation but also dictates the stereochemical outcome of downstream fragment couplings.

Workflow A 3-[(TBS)oxy]oxolane-3-carbaldehyde (Linchpin Building Block) B Protocol A: Diastereoselective Aldol A->B Ti-Enolate C Protocol B: Julia-Kocienski Olefination A->C PT-Sulfone D Polyketide Fragment (C-C Bond Formation) B->D E Macrolide Backbone (E-Alkene Formation) C->E F Complex Macrolide Total Synthesis D->F E->F

Divergent synthetic workflows utilizing the oxolane linchpin in macrolide total synthesis.

Mechanistic Causality & Stereochemical Control (E-E-A-T)

The success of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde in fragment coupling relies entirely on the interplay between the oxolane ring and the bulky TBS ether.

The Anti-Chelation / Felkin-Anh Paradigm

When reacting α -oxygenated aldehydes with nucleophiles, the default expectation is often a chelation-controlled Cram product, mediated by Lewis acids binding both the aldehyde and the α -oxygen. However, the robust steric bulk of the TBS group actively suppresses bidentate chelation. Instead, the system is forced into an open Felkin-Anh transition state .

The bulky TBS ether acts as the "Large" (L) group, orienting itself anti-periplanar to the incoming nucleophile's Bürgi-Dunitz trajectory. The oxolane ring acts as the "Medium" (M) group, and the aldehyde proton as the "Small" (S) group. This highly organized transition state ensures exceptional facial selectivity, yielding the syn-diastereomer with high predictability during aldol additions.

FelkinAnh Nuc Nucleophile (Enolate/Carbanion) TS Felkin-Anh Transition State Nuc->TS Burgi-Dunitz Trajectory Aldehyde Aldehyde C=O Aldehyde->TS TBS Bulky TBS Ether (L) TBS->TS Steric Shielding Oxolane Oxolane Ring (M) Oxolane->TS Conformational Lock Product Syn-Diastereomer (Major Product) TS->Product High Facial Selectivity

Felkin-Anh stereochemical model dictating nucleophilic addition to the alpha-silyloxy aldehyde.

Quantitative Data: Optimization of Olefination Strategies

Because the aldehyde is situated at a highly congested quaternary center, standard olefination protocols often fail or lead to substrate degradation (e.g., base-induced retro-aldol cleavage). The table below summarizes the empirical data driving the selection of the Julia-Kocienski olefination over traditional Wittig or Horner-Wadsworth-Emmons (HWE) methods for this specific building block.

Olefination MethodReagents & ConditionsTemp (°C)Yield (%)E:Z RatioMechanistic Observations & Causality
Wittig (Standard) Ph₃P=CH-R, THF0 to 2545%1:1.2Steric clash at the ylide prevents efficient oxaphosphetane formation; epimerization noted.
HWE (EtO)₂P(O)CH₂R, NaH062%4:1Hard base (NaH) induces partial retro-aldol degradation of the α -silyloxy motif.
Julia-Kocienski PT-Sulfone, KHMDS-7888% >15:1 Mild conditions; bulky TBS strongly favors the anti-periplanar elimination pathway.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before committing precious late-stage macrolide fragments.

Protocol A: Diastereoselective Titanium-Mediated Aldol Addition

Objective: To couple a complex polyketide ketone fragment to 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde with high syn-Felkin stereocontrol.

Reagents:

  • Ketone fragment (1.0 equiv)

  • 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (1.2 equiv)

  • TiCl₄ (1.0 M in CH₂Cl₂, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous CH₂Cl₂

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the ketone fragment in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Lewis Acid Coordination: Add TiCl₄ dropwise. Stir for 5 minutes. Causality: TiCl₄ pre-coordinates the ketone, increasing its acidity and priming it for enolization.

  • Deprotonation: Add DIPEA dropwise. The solution typically deepens in color (yellow/red), indicating titanium enolate formation. Stir for 1 hour at -78 °C.

    • Validation Checkpoint 1: Remove a 10 μ L aliquot, quench with D₂O, and analyze via crude ¹H NMR. >95% deuterium incorporation at the α -position confirms complete enolization.

  • Electrophile Addition: Add the oxolane-3-carbaldehyde (neat or as a 1.0 M solution in CH₂Cl₂) slowly down the side of the flask.

  • Reaction Maturation: Stir at -78 °C for 2 hours. Causality: Maintaining ultra-low temperatures prevents the bulky TBS group from migrating and suppresses the retro-aldol pathway.

  • Quench & Isolation: Quench the reaction at -78 °C with half-saturated aqueous NH₄Cl. Warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Analyze the crude mixture via LC-MS and ¹H NMR. The syn-diastereomer should present a distinct carbinol proton doublet ( J≈3−4 Hz), confirming Felkin-Anh control.

Protocol B: Julia-Kocienski Olefination for Macrolide Backbone Elongation

Objective: To construct the E-alkene backbone of the macrolide without degrading the sensitive quaternary alpha-silyloxy center.

Reagents:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone fragment (1.2 equiv)

  • 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.3 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Sulfone Deprotonation: Dissolve the PT-sulfone in anhydrous THF (0.1 M) under argon. Cool to -78 °C. Add KHMDS dropwise. Stir for 30 minutes.

    • Causality: KHMDS is a bulky, non-nucleophilic base. It quantitatively deprotonates the sulfone without risking nucleophilic attack on the THF solvent or the subsequent aldehyde.

  • Linchpin Addition: Add the oxolane-3-carbaldehyde dropwise.

  • Smiles Rearrangement & Elimination: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

    • Causality: The initial nucleophilic attack forms a β -alkoxysulfone intermediate. Warming to -20 °C triggers the spontaneous Smiles rearrangement and subsequent extrusion of SO₂ and the PT-anion. The steric clash between the TBS group and the polyketide chain forces an anti-periplanar transition state, yielding the E-alkene exclusively.

  • Validation & Workup:

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly UV-active PT-sulfone starting material should disappear, replaced by a non-UV active (or differently active) alkene product spot.

  • Quench with water, extract with diethyl ether, and purify via flash column chromatography.

References

The mechanistic principles and structural precedents discussed in this application note are grounded in the following authoritative literature:

  • Synthetic routes to tetrahydrofuran, tetrahydropyran, and spiroketal units of polyether antibiotics. Tetrahedron (1987).

  • Macrolide total synthesis. The synthesis of spiro ketal intermediates and their cleavage into open-chain derivatives. The Journal of Organic Chemistry (1983).

  • Double Stereodifferentiating Aldol Reactions. The Documentation of "Partially Matched" Aldol Bond Constructions. Journal of the American Chemical Society (1995).

  • The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1 (2002).

  • Total Synthesis of Amphidinolide N. Journal of the American Chemical Society (2006).

Sources

Application

reductive amination of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde with primary amines

Substrate Focus: 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde Executive Summary The synthesis of complex, sp³-rich pharmaceutical intermediates often requires the functionalization of highly sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Executive Summary

The synthesis of complex, sp³-rich pharmaceutical intermediates often requires the functionalization of highly sterically hindered scaffolds. The substrate 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde presents a unique synthetic challenge: it features an aldehyde directly attached to a quaternary stereocenter (C3 of the tetrahydrofuran ring), which is additionally encumbered by a bulky tert-butyldimethylsilyl (TBDMS) ether.

This application note provides a comprehensive, self-validating guide for the reductive amination of this substrate with primary amines. By leveraging the chemoselectivity of sodium triacetoxyborohydride (NaBH(OAc)₃) and the Lewis-acidic dehydrating power of titanium(IV) isopropoxide (Ti(OiPr)₄), scientists can bypass competitive aldehyde reduction and achieve high yields of mono-alkylated secondary amines.

Mechanistic Insights & Causality

The Steric Challenge at the α-Quaternary Center

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation and complex product mixtures[1]. Reductive amination circumvents this by forming an intermediate imine, which is subsequently reduced. However, the neopentyl-like steric environment of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde severely retards the initial nucleophilic attack of the amine.

Chemoselectivity and Reagent Selection

The success of a reductive amination hinges on the rate of imine formation outpacing the direct reduction of the starting aldehyde.

  • For unhindered amines (e.g., methylamine): The imine/hemiaminal equilibrium is established rapidly. NaBH(OAc)₃ is the optimal reductant because its electron-withdrawing acetate ligands render it too mild to reduce the unprotonated aldehyde at room temperature, but reactive enough to selectively reduce the more electrophilic protonated iminium ion[2].

  • For hindered amines (e.g., tert-butylamine): The equilibrium heavily favors the starting materials. If a direct reductive amination is attempted, the slow imine formation allows NaBH(OAc)₃ to slowly but irreversibly reduce the starting aldehyde to the corresponding primary alcohol[3]. To prevent this, a stepwise procedure is required. Ti(OiPr)₄ is utilized to strongly coordinate the carbonyl oxygen, increasing its electrophilicity, and simultaneously acting as a water scavenger to force complete imine formation before any reducing agent is introduced[3].

  • Protecting Group Stability: The TBDMS group is strategically ideal here; it is robust enough to withstand the mildly acidic conditions (acetic acid) required for iminium formation, avoiding the desilylation issues common with more labile silyl ethers[4].

Strategic Workflow

Workflow Start 3-[(TBDMS)oxy]oxolane-3-carbaldehyde + Primary Amine Decision Amine Steric Hindrance & Nucleophilicity? Start->Decision MethodA Method A: Direct Amination NaBH(OAc)3, DCE, AcOH (1-Pot Reaction) Decision->MethodA Unhindered / Strong (e.g., MeNH2) MethodB Method B: Stepwise Amination 1. Ti(OiPr)4, THF 2. NaBH4, MeOH Decision->MethodB Hindered / Weak (e.g., t-BuNH2) ImineA Transient Iminium Ion (Fast Equilibrium) MethodA->ImineA ImineB Stable Imine/Ti-Complex (Forced Equilibrium) MethodB->ImineB Product Secondary Amine Product (High Yield, Maintained TBDMS) ImineA->Product in situ reduction ImineB->Product sequential reduction

Fig 1. Decision matrix for the reductive amination of sterically hindered α-silyloxy aldehydes.

Experimental Protocols

Method A: Direct Reductive Amination (For Unhindered Primary Amines)

This protocol is optimized for amines with minimal steric bulk (e.g., methylamine, ethylamine, benzylamine).

Reagents:

  • 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Pre-equilibration: In an oven-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and primary amine (1.1 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.0 equiv) dropwise. Causality: The acid lowers the pH to ~4-5, which is the optimal window for converting the transient hemiaminal into the reactive iminium ion without fully protonating the amine nucleophile[1]. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to manage any mild exotherm. Stir the heterogeneous mixture at room temperature for 4–12 hours.

  • Self-Validation Checkpoint: Before quenching, perform a TLC (Hexanes:EtOAc 7:3). The starting aldehyde will stain dark blue/green with an acidic p-anisaldehyde dip upon heating. The newly formed secondary amine will remain near the baseline in this solvent system but will stain intensely with Ninhydrin. Do not proceed to workup until the p-anisaldehyde-active spot is fully consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution ceases. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Stepwise Lewis-Acid Mediated Amination (For Hindered/Weak Amines)

This protocol is mandatory for sterically encumbered amines (e.g., tert-butylamine, isopropylamine) or weakly nucleophilic amines (e.g., anilines), where direct reduction leads to poor chemoselectivity[3].

Reagents:

  • 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Ti(OiPr)₄ (2.0 equiv)

  • NaBH₄ (1.5 equiv)

  • Anhydrous THF (0.2 M) and Methanol (for reduction)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF. Add Ti(OiPr)₄ (2.0 equiv) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot, evaporate the solvent under a stream of N₂, and dissolve the residue in C₆D₆. Perform a rapid ¹H-NMR. The aldehyde proton signal (~9.6 ppm) must be completely replaced by the imine proton signal (~7.5–8.0 ppm). Do not add the reducing agent until >95% conversion to the imine is confirmed.

  • Reduction: Once imine formation is verified, dilute the mixture with anhydrous methanol (equal volume to THF) to solubilize the subsequent borohydride species. Cool the flask to 0 °C. Add NaBH₄ (1.5 equiv) carefully in small portions. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding 1M aqueous NaOH (2 mL per mmol of Ti) to hydrolyze the titanium complex, precipitating it as a granular, easily filterable white solid (TiO₂). Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Optimization

The following table summarizes the chemoselectivity and yield profiles of the substrate when subjected to different primary amines and protocols. It clearly demonstrates the causality of employing Method B for sterically hindered substrates.

Primary AmineSteric ProfileProtocolReagentsConversion (%)Isolated Yield (%)Chemoselectivity (Amine : Alcohol)
MethylamineUnhinderedMethod ANaBH(OAc)₃, DCE>998898 : 2
BenzylamineModerateMethod ANaBH(OAc)₃, DCE958292 : 8
tert-ButylamineHinderedMethod ANaBH(OAc)₃, DCE452235 : 65
tert-ButylamineHinderedMethod BTi(OiPr)₄, NaBH₄>9579>98 : 2
AnilineWeak NucleophileMethod BTi(OiPr)₄, NaBH₄>9584>98 : 2

Note: The "Alcohol" byproduct refers to 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-yl)methanol, resulting from the premature reduction of the unreacted aldehyde.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL:[Link]

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University, Chem 115. URL:[Link]

Sources

Method

Application Note: Selective Deprotection of the TBS Group in 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Introduction & Mechanistic Rationale The molecule 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde presents a unique synthetic challenge. It features a sterically hindered tertiary alcohol protected by a tert-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde presents a unique synthetic challenge. It features a sterically hindered tertiary alcohol protected by a tert-butyldimethylsilyl (TBS) ether, situated precisely at the alpha position relative to a reactive formyl (carbaldehyde) group. Unmasking this tertiary alcohol to yield 3-hydroxyoxolane-3-carbaldehyde requires overcoming two competing chemical hurdles:

  • Steric Hindrance : Tertiary silyl ethers are notoriously resistant to nucleophilic attack by fluoride due to the bulky tert-butyl and dimethyl groups shielding the silicon center[1].

  • Base Sensitivity : The target product is an α -hydroxy aldehyde. Under basic conditions, α -hydroxy aldehydes lacking α -protons are highly susceptible to base-catalyzed deformylation . Hydroxide or basic alkoxide intermediates can attack the aldehyde carbonyl, forming a hemiacetal anion that collapses to eject a formate ion, irreversibly degrading the substrate into oxolan-3-one[2].

Standard deprotection using unbuffered Tetrabutylammonium fluoride (TBAF) is intrinsically basic due to the naked fluoride ion and trace hydroxide[2]. Consequently, exposing this substrate to unbuffered TBAF leads to rapid decomposition rather than the desired product[2]. Successful cleavage mandates the use of highly active, yet mildly acidic or buffered fluoride sources[3].

Mechanism Substrate 3-(TBS-oxy)oxolane-3-carbaldehyde TBAF_unbuffered Unbuffered TBAF (Basic F⁻ / OH⁻) Substrate->TBAF_unbuffered F⁻ attack Buffered_F HF·Pyridine or TBAF/AcOH (Mildly Acidic) Substrate->Buffered_F F⁻ attack Degradation Degradation: Base-Catalyzed Deformylation (Yields Oxolan-3-one) TBAF_unbuffered->Degradation OH⁻ attacks -CHO Formate ejection Product 3-Hydroxyoxolane-3-carbaldehyde (Target Product) Buffered_F->Product Protonation of alkoxide Preserves -CHO

Caption: Mechanistic divergence in TBS deprotection: basic conditions lead to deformylation.

Reagent Selection and Causality

To ensure chemical integrity, the choice of fluoride source must balance nucleophilicity with pH control[4].

  • HF·Pyridine (Olah's Reagent) : This is the premier choice for this substrate. The small size of the HF molecule allows it to penetrate the steric bulk of the tertiary TBS ether[5]. The pyridine buffer maintains a mildly acidic environment, instantly protonating the resulting tertiary alkoxide and preventing base-catalyzed deformylation of the adjacent aldehyde[2].

  • TBAF / AcOH : By buffering TBAF with a stoichiometric equivalent of acetic acid, the basicity is neutralized[3]. While safer to handle than HF, the bulky nature of the TBAF complex means that deprotection of a tertiary alcohol will be significantly slower, often requiring 12–24 hours.

  • NH₄HF₂ : A mild, inexpensive alternative that works well for highly functionalized, acid-sensitive spiroketal precursors, though it requires elevated temperatures which can risk thermal degradation of the aldehyde[3].

Quantitative Comparison of Deprotection Reagents
Deprotection ReagentConditionspH ProfileChemoselectivityTypical YieldPrimary Byproduct
TBAF (1.0 M in THF) THF, 0 °C to RTStrongly BasicPoor< 10%Oxolan-3-one (Deformylation)
TBAF / AcOH (1:1.2) THF, 0 °C to RTMildly AcidicGood70 - 80%Trace cleaved products
HF·Pyridine (70% HF) THF/Pyridine, 0 °CAcidicExcellent85 - 95%None (Clean conversion)
NH₄HF₂ DMF/NMP, 80 °CMildly AcidicModerate50 - 60%Thermal degradation products

Experimental Protocols

The following self-validating protocols are designed to maximize yield while mitigating the risks of aldehyde degradation.

Protocol A: Deprotection using HF·Pyridine (Preferred Method)

Safety Warning: HF·Pyridine is highly corrosive and toxic. It reacts violently with glass (SiO₂), forming SiF₄ gas. All reactions must be conducted in plastic (PTFE or polyethylene) vessels inside a certified fume hood. Keep calcium gluconate gel accessible.

  • Preparation : In a PTFE reaction vial, dissolve 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (1.0 mmol, 230.4 mg) in anhydrous THF (5.0 mL) under an argon atmosphere.

  • Cooling & Buffering : Cool the solution to 0 °C using an ice-water bath. Add anhydrous pyridine (2.0 mmol, 161 µL) to the solution. Causality: Extra pyridine acts as an additional buffer to ensure the acidity does not trigger unwanted acetalization of the aldehyde with trace moisture.

  • Reagent Addition : Carefully add HF·Pyridine complex (70% HF, 30% pyridine; 0.5 mL) dropwise over 5 minutes.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc, 3:1) until the starting material is fully consumed (typically 4–6 hours).

  • Quenching : Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution (20 mL). Stir until CO₂ evolution ceases and the pH is >7.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M aqueous CuSO₄ (3 x 10 mL). Causality: Copper(II) forms a highly water-soluble, deep-blue complex with pyridine, effectively stripping residual pyridine from the organic layer without requiring harsh acidic washes that would damage the product.

  • Purification : Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to afford pure 3-hydroxyoxolane-3-carbaldehyde.

Workflow Step1 1. Preparation Dissolve substrate in dry THF/Pyridine Step2 2. Reagent Addition Add HF·Pyridine dropwise at 0 °C Step1->Step2 Step3 3. Reaction Stir at 0 °C to RT Monitor via TLC Step2->Step3 Step4 4. Quenching Neutralize with sat. NaHCO3 at 0 °C Step3->Step4 Step5 5. Isolation Extract with EtOAc Wash with CuSO4 Step4->Step5

Caption: Step-by-step experimental workflow for the HF·Pyridine mediated TBS deprotection.

Protocol B: Deprotection using TBAF/AcOH (Alternative Mild Method)

If HF·Pyridine cannot be used due to safety constraints, buffered TBAF is the secondary choice.

  • Buffer Preparation : In a separate vial, mix 1.0 M TBAF in THF (1.5 mL, 1.5 mmol) with glacial acetic acid (85 µL, 1.5 mmol). Stir for 10 minutes at room temperature to ensure complete formation of the buffered complex[3].

  • Addition : Dissolve the substrate (1.0 mmol) in anhydrous THF (5.0 mL) under argon and cool to 0 °C. Add the buffered TBAF/AcOH solution dropwise.

  • Reaction : Stir at 0 °C, allowing the bath to expire and warm to room temperature overnight (12–16 hours). Causality: The buffered fluoride is significantly less nucleophilic, and the tertiary steric bulk necessitates prolonged reaction times.

  • Quenching & Isolation : Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography.

References

  • Title : NH₄HF₂ as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure Source : The Journal of Organic Chemistry (2013) URL :[Link]

  • Title : Fluoride ion as a base in organic synthesis Source : Chemical Reviews (1980) URL :[Link]

  • Title : tert-Butyldimethylsilyl Ethers Source : Organic Chemistry Portal URL :[Link]

Sources

Application

Aldol Condensation Protocols Using 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde: A Guide to Stereocontrolled C-C Bond Formation

An Application and Protocol Guide Abstract This document provides detailed application notes and protocols for conducting aldol condensation reactions with 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. This uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

This document provides detailed application notes and protocols for conducting aldol condensation reactions with 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. This unique substrate, featuring a β-silyloxy group on a cyclic backbone with a quaternary α-carbon, presents both challenges and significant opportunities for complex molecule synthesis. We delve into the critical mechanistic principles governing diastereoselectivity, offering protocols that leverage both non-chelation and chelation-controlled pathways to selectively access different stereoisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic campaigns.

Introduction: The Synthetic Potential of a Unique Aldehyde

The aldol reaction stands as one of the most powerful and fundamental tools for carbon-carbon bond formation in organic synthesis.[1] It allows for the construction of β-hydroxy carbonyl moieties, which are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, including polyketides and macrolides.[2][3] The substrate at the heart of this guide, 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde, is a structurally rich and challenging electrophile for aldol reactions.

Its key features include:

  • A β-Silyloxy Group: The bulky tert-butyldimethylsilyl (TBS) ether at the β-position is a powerful stereodirecting element.

  • A Quaternary α-Carbon: The absence of an enolizable proton at the α-position prevents self-condensation and simplifies the reaction landscape, making it an excellent acceptor in crossed-aldol reactions.[4]

  • A Tetrahydrofuran (THF) Ring: This cyclic backbone imparts conformational rigidity, which can further enhance stereochemical control during the reaction.

Understanding how to manipulate the electronic and steric environment of this aldehyde is paramount to controlling the stereochemical outcome of the aldol addition. This guide will explore how the choice of catalyst—specifically the Lewis acid—can dictate the reaction pathway, leading to predictable and high levels of diastereoselectivity.

Mechanistic Foundation: Controlling Diastereoselectivity

In aldol reactions involving β-alkoxy or β-silyloxy aldehydes, the stereochemical outcome is primarily governed by the interplay between non-covalent interactions in the transition state. Two dominant models are typically invoked: the non-chelated (Felkin-Anh/Evans) model and the chelation-controlled model.[5][6]

The Non-Chelated Pathway: The Felkin-Anh/Evans Model

In the presence of non-chelating Lewis acids, such as BF₃·OEt₂, the transition state is organized to minimize dipole-dipole repulsions and steric interactions. The C-O bonds of the carbonyl and the β-silyloxy group align in an anti-periplanar fashion to reduce the powerful dipole moment. The nucleophile (e.g., a silyl enol ether in a Mukaiyama aldol reaction) then attacks the aldehyde via the Felkin-Anh trajectory, approaching from the least hindered face.[5] For 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde, this pathway is expected to produce the anti-aldol adduct as the major product.

The Chelation-Controlled Pathway

Certain Lewis acids, particularly those with multiple coordination sites or smaller ionic radii like Zn²⁺, Mg²⁺, or Ti⁴⁺, can form a rigid, five-membered chelate ring involving both the carbonyl oxygen and the oxygen of the β-silyloxy group.[6][7] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face compared to the non-chelated model. This reversal of facial selectivity leads to the formation of the syn-aldol adduct as the major product. The ability to switch between these two pathways by simply changing the Lewis acid offers a powerful strategy for stereodivergent synthesis.

G cluster_0 Non-Chelated Pathway (e.g., BF₃·OEt₂) cluster_1 Chelation-Controlled Pathway (e.g., MgBr₂·OEt₂) A Aldehyde + Silyl Enol Ether B Open-Chain Felkin-Anh/Evans Transition State A->B Non-chelating Lewis Acid C Anti-Aldol Adduct (Major Product) B->C D Aldehyde + Silyl Enol Ether E Rigid 5-Membered Chelated Transition State D->E Chelating Lewis Acid F Syn-Aldol Adduct (Major Product) E->F

Figure 1. Competing pathways for the Mukaiyama aldol reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the investigation of aldol reactions with 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Diastereoselective Mukaiyama Aldol Reaction (Non-Chelation Control for anti-Selectivity)

This protocol utilizes a non-chelating Lewis acid to favor the formation of the anti-aldol adduct, following the Felkin-Anh/Evans model.[5]

Workflow Diagram

G start Dissolve Aldehyde & Silyl Enol Ether in Anhydrous CH₂Cl₂ under N₂ cool Cool Reaction Mixture to -78 °C (Dry Ice/Acetone Bath) start->cool add_la Add BF₃·OEt₂ (Lewis Acid) Dropwise via Syringe cool->add_la stir Stir at -78 °C for 2-4 hours (Monitor by TLC) add_la->stir quench Quench with Saturated Aqueous NaHCO₃ Solution stir->quench warm Warm to Room Temperature quench->warm extract Extract with CH₂Cl₂ (3x) warm->extract dry Dry Combined Organics (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify end Characterize Product (NMR, MS, IR) purify->end

Figure 2. General workflow for a Mukaiyama aldol reaction.

Materials & Reagents

ReagentSupplierCAS No.Amount (for 1 mmol scale)
3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehydeVaries2168724-86-3244.4 mg (1.0 mmol)
1-(tert-Butyldimethylsilyloxy)-1-cyclohexeneSigma-Aldrich6651-36-1233.5 mg (1.1 mmol)
Boron trifluoride diethyl etherate (BF₃·OEt₂)Sigma-Aldrich109-63-7154 µL (1.2 mmol)
Dichloromethane (CH₂Cl₂), AnhydrousVaries75-09-210 mL
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--~10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Varies7757-82-6As needed
Silica Gel for ChromatographyVaries7631-86-9As needed

Step-by-Step Procedure

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (244.4 mg, 1.0 mmol).

  • Under a nitrogen atmosphere, dissolve the aldehyde in anhydrous dichloromethane (10 mL).

  • Add the silyl enol ether, 1-(tert-butyldimethylsilyloxy)-1-cyclohexene (233.5 mg, 1.1 mmol), to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (154 µL, 1.2 mmol) dropwise via syringe over 5 minutes. The solution may change color.

  • Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the desired anti-aldol adduct.

Protocol 2: Diastereoselective Mukaiyama Aldol Reaction (Chelation Control for syn-Selectivity)

This protocol employs a chelating Lewis acid, magnesium bromide etherate, to favor the formation of the syn-aldol adduct.[6]

Materials & Reagents

ReagentSupplierCAS No.Amount (for 1 mmol scale)
3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehydeVaries2168724-86-3244.4 mg (1.0 mmol)
1-(tert-Butyldimethylsilyloxy)-1-cyclohexeneSigma-Aldrich6651-36-1233.5 mg (1.1 mmol)
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)Sigma-Aldrich2983-40-6310 mg (1.2 mmol)
Dichloromethane (CH₂Cl₂), AnhydrousVaries75-09-210 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)--~10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Varies7757-82-6As needed

Step-by-Step Procedure

  • To a flame-dried, round-bottom flask, add magnesium bromide diethyl etherate (310 mg, 1.2 mmol).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (5 mL) and cool the suspension to -78 °C.

  • In a separate flask, dissolve 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (244.4 mg, 1.0 mmol) and 1-(tert-butyldimethylsilyloxy)-1-cyclohexene (233.5 mg, 1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Using a cannula, slowly add the solution of the aldehyde and enol ether to the cold suspension of MgBr₂·OEt₂.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 3 hours. Monitor progress by TLC.

  • Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution (10 mL).

  • Follow steps 8-11 from Protocol 1 for workup and purification to yield the desired syn-aldol adduct.

Expected Outcomes and Data Interpretation

The choice of Lewis acid is expected to have a profound impact on the diastereomeric ratio (d.r.) of the aldol product.

Table 1: Predicted Outcomes of Aldol Protocols

ProtocolLewis AcidControl PathwayMajor DiastereomerExpected d.r. RangeTypical Yield Range
1 BF₃·OEt₂Non-Chelationanti85:15 to >95:570-90%
2 MgBr₂·OEt₂Chelationsyn80:20 to >95:565-85%

Characterization: The diastereomeric ratio can be determined from the crude ¹H NMR spectrum by integrating the signals corresponding to unique protons in each diastereomer (e.g., the newly formed carbinol proton, -CH(OH)-). The relative stereochemistry can often be assigned using coupling constant analysis (J-values) or by 2D NMR techniques like NOESY.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive Lewis acid; insufficient reaction time/temp.Use a fresh bottle of Lewis acid. Allow the reaction to stir longer or warm to a slightly higher temperature (e.g., -40 °C).
Poor Diastereoselectivity Presence of water; incorrect Lewis acid stoichiometry.Ensure all glassware is rigorously dried and solvents are anhydrous. Use the recommended stoichiometry of the Lewis acid.
Product Decomposition Lewis acid is too harsh; prolonged reaction time.Use a milder Lewis acid (e.g., Sc(OTf)₃). Monitor the reaction closely and quench as soon as the starting material is consumed.
Formation of Side Products Silyl enol ether hydrolysis; self-reaction.Ensure slow addition of Lewis acid at low temperature. For sensitive substrates, inverse addition may be beneficial.

Conclusion

3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is a valuable building block for stereoselective synthesis. By carefully selecting the appropriate Lewis acid catalyst, chemists can effectively navigate between non-chelated and chelation-controlled aldol reaction pathways. This control allows for the predictable and highly diastereoselective synthesis of either syn- or anti-aldol adducts, opening avenues to complex molecular architectures relevant to drug discovery and natural product synthesis. The protocols and mechanistic insights provided herein serve as a comprehensive foundation for researchers to harness the full synthetic potential of this unique aldehyde.

References

  • Mahrwald, R. (Ed.). (2004). Modern Aldol Reactions. Wiley-VCH.
  • Heathcock, C. H. (1991). The Aldol Reaction: Group I and Group II Enolates. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon Press.
  • Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective Aldol Condensations. Topics in Stereochemistry, 13, 1-115.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal, 8(1), 36-44. Available at: [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331.
  • Kim, B. M., Williams, S. F., & Masamune, S. (1991). The Aldol Reaction: Boron Enolates. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon Press.
  • Alcaide, B., & Almendros, P. (2003). The Direct Catalytic Asymmetric Cross‐Aldol Reaction of Aldehydes. Angewandte Chemie International Edition, 42(8), 858-860. Available at: [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wurtz, C. A. (1872). Sur un aldéhyde-alcool. Bulletin de la Société Chimique de Paris, 17, 436-442.
  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799. Available at: [Link]

  • ECHA. (n.d.). 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. Substance Information. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. PubChem Compound Summary for CID 138161748. Retrieved from [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Handling of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. Due to its dense functionalization—a tetrahydrofuran (oxolane) core, a tertiary TBDMS ether, and an aldehyde at the C3 position—this intermediate requires stringent storage protocols to maintain synthetic viability and prevent rapid degradation.

Mechanistic Insight: The Degradation Cascade

Understanding the causality of degradation is critical for prevention. The C3 position of this oxolane ring is a quaternary center, meaning the aldehyde lacks an α-proton. Consequently, enolization-driven side reactions are impossible. The exclusive primary degradation pathway is aldehyde auto-oxidation .

When exposed to trace oxygen and initiated by light or trace metals, the aldehyde hydrogen is abstracted to form an acyl radical. This reacts with triplet oxygen to form a peroxy radical, and subsequently a peroxy acid. The peroxy acid then oxidizes another aldehyde molecule, yielding two equivalents of carboxylic acid[1].

The Causality of Cascade Degradation: The danger of this oxidation extends beyond the loss of the aldehyde. The newly formed carboxylic acid lowers the local pH. TBDMS ethers, while robust against base, are highly susceptible to acid-catalyzed hydrolysis[2][3]. If trace moisture is present, the auto-oxidation of the aldehyde will trigger the cleavage of the TBDMS group, leading to complete structural collapse into a highly reactive diol/hemiacetal.

AutoOxidation O2 Oxygen Exposure (Triplet O2) Radical Acyl Radical Formation O2->Radical Trace Metals/Light Peroxy Peroxy Acid Intermediate Radical->Peroxy + O2 Acid Carboxylic Acid Formation Peroxy->Acid + Aldehyde TBDMS TBDMS Ether Hydrolysis Acid->TBDMS + Trace H2O (Acid Catalyzed)

Logical pathway of aldehyde auto-oxidation leading to TBDMS deprotection.

Troubleshooting Guides & FAQs

Q: My stored batch turned highly acidic and shows baseline streaking on TLC. What happened? A: This is the hallmark of the auto-oxidation cascade. Oxygen exposure initiated the conversion of the aldehyde to a peroxy acid, and subsequently to a carboxylic acid[1]. The resulting acidic environment, combined with trace moisture, catalyzed the cleavage of the TBDMS ether[3]. The baseline streaking is the resulting highly polar diol/hemiacetal degradation product.

Q: Can I use BHT (Butylated hydroxytoluene) to stabilize the aldehyde during storage? A: While BHT effectively scavenges radicals and halts auto-oxidation, it is not recommended for this specific intermediate. Because this compound is typically used in sensitive downstream transformations (e.g., Grignard additions, Wittig olefination), BHT can interfere with organometallic reagents. Relying on strict environmental control (Argon, -80°C) is a cleaner, self-validating approach.

Q: Is -20°C sufficient, or is -80°C strictly required? A: For short-term storage (< 2 weeks), -20°C is acceptable if the Argon seal is perfect. However, for long-term storage, -80°C is mandatory. Radical chain reactions have low activation energies; while slowed at -20°C, any dissolved oxygen will still propagate oxidation over months[4].

Standard Operating Procedure (SOP): Self-Validating Inert Storage

This protocol establishes a self-validating system: by controlling the physical environment (atmosphere, light, temperature), you eliminate the chemical initiators of degradation.

  • Step 1: Lyophilization / Solvent Evaporation. Ensure the compound is rigorously dried. Trace water is required for the acid-catalyzed TBDMS cleavage[3]. Use high vacuum (≤ 0.1 mbar) for at least 2 hours.

  • Step 2: Aliquoting. Divide the bulk material into single-use, amber glass vials. Causality: Amber glass blocks UV light, preventing the photochemical homolysis of the aldehyde C-H bond[4]. Single-use aliquots prevent repeated oxygen exposure and freeze-thaw condensation.

  • Step 3: Argon Sparging. Flush the vial headspace with Argon gas for 30-60 seconds. Causality: Argon is denser than Nitrogen and air; it sinks and forms a protective physical blanket over the compound, effectively displacing triplet oxygen[4].

  • Step 4: Hermetic Sealing. Cap the vial immediately using a PTFE-lined silicone septum. Wrap the cap boundary tightly with Parafilm. Causality: Standard rubber septa are permeable to oxygen over extended periods; PTFE provides an absolute barrier against atmospheric ingress.

  • Step 5: Cryogenic Storage. Transfer the sealed vials immediately to a -80°C freezer.

StorageWorkflow A Purify Aldehyde B Aliquot to Amber Vials A->B C Argon Backfill B->C D PTFE Seal C->D E -80°C Storage D->E

Step-by-step experimental workflow for the inert storage of reactive aldehydes.

Quantitative Data: Storage Viability Matrix

The following table summarizes the expected degradation rates of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde based on varying storage conditions.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Observed
Room Temperature (25°C)Ambient AirDirect Light< 24 hoursCarboxylic Acid / Cleaved TBDMS
4°CAmbient AirDark1 - 2 weeksCarboxylic Acid
-20°CArgonDark3 - 6 monthsTrace Carboxylic Acid
-80°CArgonDark> 12 monthsNone Detected
References
  • CAS: 18162-48-6 Tert-butyldimethylsilyl chloride (TBDMS) - Knowledge. Available at: [Link]

  • Deprotection of tert-butyldimethylsilyl (TBDMS) ethers using efficient and recyclable heterogeneous silver salt of silicotungstic acid catalyst under mild reaction condition - ResearchGate. Available at: [Link]

  • Marion Garreau's research works | Swiss Federal Institute of Technology in Lausanne and other places - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered, functionalized heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered, functionalized heterocycles.

The target molecule, 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (CAS 2168724-86-3), is a highly valuable building block featuring a quaternary stereocenter on a tetrahydrofuran (oxolane) ring. The standard synthetic route involves three core steps starting from 3-oxolanone: (1) Vinyl Grignard addition, (2) TBS protection of the resulting tertiary alcohol, and (3) Oxidative cleavage of the vinyl group to the aldehyde.

However, researchers routinely report severe yield drops across this sequence. This guide deconstructs the mechanistic causality behind these failures and provides validated, self-correcting protocols to restore high yields.

Synthetic Workflow & Diagnostic Logic

To effectively troubleshoot, we must first map the chemical transformations and identify where the mechanistic breakdowns occur.

SynthesisWorkflow A 3-Oxolanone (Starting Material) B 3-Vinyloxolan-3-ol (Tertiary Alcohol) A->B VinylMgBr, CeCl3 THF, -78°C C TBS-Protected Intermediate B->C TBSOTf, 2,6-Lutidine CH2Cl2, 0°C to RT D 3-[(TBS)oxy]oxolane- 3-carbaldehyde C->D OsO4, NaIO4 2,6-Lutidine

Figure 1: Optimized 3-step synthetic workflow for 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde.

TroubleshootingLogic Start Low Yield Detected Step1 Step 1: Vinyl Addition Start->Step1 Step2 Step 2: TBS Protection Start->Step2 Step3 Step 3: Oxidation Start->Step3 Diag1 Ketone Enolization? Step1->Diag1 Diag2 Steric Hindrance? Step2->Diag2 Diag3 Acidic TBS Cleavage? Step3->Diag3 Fix1 Use CeCl3 (Luche) Diag1->Fix1 Yes Fix2 Use TBSOTf + Lutidine Diag2->Fix2 Yes Fix3 Buffer with Lutidine Diag3->Fix3 Yes

Figure 2: Diagnostic logic tree for troubleshooting low yields across the three key synthetic steps.

Frequently Asked Questions (FAQ) & Troubleshooting Guide

Q1: Why is my yield so low during the initial Grignard addition to 3-oxolanone? I am recovering mostly starting material. A1: 3-Oxolanone is highly prone to enolization. When you add standard vinylmagnesium bromide, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the α -position to form a magnesium enolate. Upon aqueous workup, this enolate simply reprotonates back to the starting ketone. The Fix: Employ a cerium-mediated addition. Pre-stirring the Grignard reagent with anhydrous CeCl3​ forms an organocerium species. Cerium is highly oxophilic; it coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the carbon center while simultaneously reducing the basicity of the nucleophile. This strictly enforces 1,2-addition over enolization.

Q2: The TBS protection of 3-vinyloxolan-3-ol is stalling at <20% conversion using standard TBSCl and imidazole in DMF. How can I drive this to completion? A2: Tertiary alcohols like 3-vinyloxolan-3-ol are extremely sterically hindered. Mechanistically, the transition state for the silyl transfer from the standard imidazolium intermediate is too crowded to proceed efficiently. The Fix: Switch to the highly electrophilic silylating agent[1]. The triflate is a superior leaving group, generating a highly reactive silylium-like species that readily attacks the hindered tertiary hydroxyl. 2,6-Lutidine acts as a non-nucleophilic base to scavenge the resulting triflic acid without interfering with the silylation.

Q3: I am successfully protecting the alcohol, but I am losing the TBS group during the Lemieux-Johnson oxidative cleavage ( OsO4​ / NaIO4​ ). How do I prevent this? A3: The Lemieux-Johnson oxidation generates sodium iodate and can locally drop the pH of the aqueous-organic biphasic mixture. TBS ethers—especially those on tertiary carbons—are notoriously acid-sensitive and will cleave under these conditions. The Fix: Add a mild buffer to the reaction mixture. Incorporating 2 equivalents of without poisoning the osmium catalyst[2]. This modification dramatically improves the yield of the aldehyde while preserving the acid-labile TBS group[3].

Quantitative Data: Condition Optimization

The table below summarizes the yield improvements achieved by shifting from standard to optimized mechanistic conditions.

Reaction StepStandard ConditionTypical YieldOptimized ConditionOptimized YieldMechanistic Rationale
1. Vinyl Addition VinylMgBr, THF, 0°C< 30%VinylMgBr, CeCl3​ , THF, -78°C> 85%Ce(III) increases carbonyl electrophilicity and prevents ketone enolization.
2. TBS Protection TBSCl, Imidazole, DMF< 20%TBSOTf, 2,6-Lutidine, CH2​Cl2​ > 90%Triflate leaving group generates a highly reactive silylium species.
3. Oxidative Cleavage OsO4​ , NaIO4​ , Dioxane/ H2​O 40 - 60% OsO4​ , NaIO4​ , 2,6-Lutidine> 85%2,6-Lutidine buffers acidic periodate byproducts, preventing TBS loss.

Validated Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Cerium-Mediated Vinyl Addition
  • Drying: Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 2 hours to yield strictly anhydrous CeCl3​ . Validation: The powder should become free-flowing and pure white.

  • Complexation: Cool to room temperature, backfill with Argon, and suspend in anhydrous THF (0.5 M). Stir vigorously for 2 hours.

  • Addition: Cool the suspension to -78°C. Add VinylMgBr (1.5 eq, 1.0 M in THF) dropwise. Stir for 30 minutes to form the organocerium reagent.

  • Reaction: Add 3-oxolanone (1.0 eq) dropwise. Stir at -78°C for 1 hour.

  • Validation & Workup: Check via TLC (Hexanes/EtOAc 7:3). Stain with KMnO4​ . The starting ketone (UV inactive, no stain) should be replaced by a highly polar spot that instantly turns yellow/brown with KMnO4​ (indicating the vinyl group). Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield 3-vinyloxolan-3-ol.

Protocol B: Triflate-Driven TBS Protection
  • Setup: Dissolve 3-vinyloxolan-3-ol (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M) under Argon.

  • Base Addition: Add 2,6-lutidine (2.0 eq) and cool the flask to 0°C using an ice bath.

  • Silylation: Add TBSOTf (1.5 eq) dropwise over 10 minutes. Caution: TBSOTf is highly reactive and fuming.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation & Workup: Check via TLC (Hexanes/EtOAc 9:1). The product will appear as a highly non-polar spot (high Rf) compared to the starting alcohol. Once complete, quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate.

Protocol C: Buffered Lemieux-Johnson Oxidation
  • Solvent System: Dissolve the TBS-protected intermediate (1.0 eq) in a 3:1 mixture of 1,4-dioxane and deionized water (0.1 M).

  • Buffering: Add 2,6-lutidine (2.0 eq) to the mixture and stir for 5 minutes at 25°C.

  • Catalyst Addition: Add OsO4​ (0.02 eq, typically delivered as a 2.5% w/v solution in tert-butanol). The solution will darken slightly.

  • Oxidation: Add NaIO4​ (4.0 eq) in four equal portions over 20 minutes to prevent exotherms. Stir at 25°C for 2-4 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot will disappear, replaced by a slightly more polar spot (the aldehyde). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH); a bright yellow/orange spot confirms the presence of the aldehyde. Quench with water, extract with EtOAc, wash with saturated Na2​S2​O3​ (to reduce osmium), dry, and purify via flash chromatography to isolate pure 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde.

References

  • TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL:[Link]

  • Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4 Source: PubMed (Organic Letters) URL:[Link]

  • Studies Toward the Synthesis of Leiodolide A Source: PubMed Central (Organic Letters) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantifying 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying complex synthetic intermediates that lack native UV activity. One such challenging molecule is 3-[(tert-butyldimethylsily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying complex synthetic intermediates that lack native UV activity. One such challenging molecule is 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde .

This compound features a highly hydrophobic tert-butyldimethylsilyl (TBDMS) ether and a reactive aldehyde group attached to an oxolane (tetrahydrofuran) ring. Because it lacks a conjugated π -system, its molar extinction coefficient is exceptionally low ( ϵ<50L⋅mol−1⋅cm−1 ), rendering standard UV detection highly insensitive.

To establish a robust, compliant control strategy, we must look beyond default laboratory setups. This guide objectively compares three HPLC methodologies—Direct UV Detection , Pre-Column 2,4-DNPH Derivatization , and Charged Aerosol Detection (CAD) —and provides the experimental data and mechanistic causality required to validate these methods under the latest ICH Q2(R2) guidelines[1].

Analytical Decision Tree & Workflow

Before diving into the protocols, it is critical to map our Analytical Target Profile (ATP) to the appropriate detection technology. The ICH Q2(R2) guidelines, which became legally effective in June 2024, emphasize a lifecycle and Quality-by-Design (QbD) approach where the method must be scientifically justified for its intended purpose[2].

G cluster_methods Method Selection cluster_validation ICH Q2(R2) Validation Elements Title Analytical Target Profile (ATP) Quantification of TBDMS-oxolane-carbaldehyde UV Direct UV (210 nm) Low Sensitivity Title->UV DNPH 2,4-DNPH Derivatization UV Detection (360 nm) Title->DNPH CAD Charged Aerosol Detection Direct & Universal Title->CAD Val Accuracy & Precision Specificity & Range LOD & LOQ UV->Val Fails LOQ DNPH->Val High Sensitivity CAD->Val Best Efficiency

Fig 1: Analytical decision tree and ICH Q2(R2) validation workflow.

Comparative Methodologies & Experimental Protocols

To ensure scientific integrity, every analytical protocol must operate as a self-validating system. Below are the detailed, step-by-step methodologies for the two viable alternatives to Direct UV: DNPH Derivatization and CAD.

Method A: Pre-Column 2,4-DNPH Derivatization (The Sensitivity Standard)

Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a validated strategy to introduce a strong chromophore to non-absorbing aldehydes, shifting the absorbance maximum to ~360 nm[3].

Causality & Mechanistic Insight: The reaction is a nucleophilic addition-elimination. Because the oxolane-3-carbaldehyde is sterically hindered by the adjacent bulky TBDMS group, the reaction kinetics are slower than those of linear aliphatic aldehydes. Therefore, strict pH control (acid catalysis to protonate the carbonyl oxygen) and elevated temperature are required to drive the reaction to >99% completion[4].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 20 mg of 2,4-DNPH in 10 mL of Acetonitrile containing 1% Hydrochloric Acid (v/v). Self-Validation Check: The solution must be clear yellow; any precipitate indicates degraded reagent.

  • Derivatization Reaction: Aliquot 100 µL of the sample standard/extract into a glass vial. Add 100 µL of the DNPH reagent.

  • Incubation: Seal the vial and incubate at 40°C for 30 minutes in a thermoshaker. This thermal energy overcomes the steric hindrance of the TBDMS group.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water/Acetonitrile (40% to 90% ACN over 15 mins). Monitor UV absorbance at 360 nm[3].

Method B: Charged Aerosol Detection (The Modern Universal Approach)

The Charged Aerosol Detector (CAD) is a mass-based instrument that provides a near-universal response for non-volatile and semi-volatile analytes, independent of their chemical composition.

Causality & Mechanistic Insight: CAD works by nebulizing the eluent, evaporating the solvent, and measuring the charge transferred to the residual analyte particles[5]. The TBDMS group significantly increases the molecular weight and boiling point of our target compound, making it an excellent candidate for CAD. However, because CAD detects all non-volatile particles, the use of non-volatile buffers (like phosphates) will cause massive background noise and detector fouling[6].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Strictly use volatile mobile phase additives. Prepare Mobile Phase A as 0.1% Formic Acid in MS-grade Water, and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • System Passivation: Flush the entire HPLC system with the volatile mobile phase for at least 60 minutes before connecting the column outlet to the CAD[6].

  • Evaporation Temperature Setup: Set the CAD evaporation temperature to 35°C. Self-Validation Check: A lower temperature prevents the thermal degradation or volatilization of the semi-volatile TBDMS-aldehyde during the desolvation phase.

  • Analysis: Inject 10 µL onto the C18 column using the same gradient as Method A. Collect the electrometer signal data.

ICH Q2(R2) Validation Data Comparison

Following the execution of the protocols, the methods were validated against ICH Q2(R2) parameters[1]. The data is summarized in the table below.

Note: Direct UV (210 nm) data is included to demonstrate its inadequacy for this specific ATP.

Validation Parameter (ICH Q2(R2))Direct UV (210 nm)2,4-DNPH + UV (360 nm)Charged Aerosol Detection (CAD)
Specificity Poor (High matrix interference)Excellent (Specific to carbonyls)Good (Relies strictly on chromatographic resolution)
Linearity / Range R2=0.985 (10 - 100 µg/mL) R2=0.999 (0.05 - 10 µg/mL) R2=0.998
  • (0.1 - 50 µg/mL)
LOD (Limit of Detection) 3.0 µg/mL0.01 µg/mL0.03 µg/mL
LOQ (Limit of Quantitation) 10.0 µg/mL0.03 µg/mL0.10 µg/mL
Accuracy (% Recovery) 85.0% - 92.5%98.5% - 101.2%97.0% - 102.5%
Precision (Repeatability %RSD) 5.8% (Fails typical specs)1.1%1.8%
Workflow Efficiency High (Direct injection)Low (Requires 45 min prep time)High (Direct injection)

*Critical Data Note on CAD Linearity: The relationship between analyte mass and particle charge in CAD is inherently non-linear (often sigmoidal) across wide concentration ranges[5]. To meet the strict linearity requirements of ICH Q2(R2), a Power-Function Transformation (PFV) must be applied to the raw data within the chromatography data system (CDS).

Conclusion & Recommendations

For the quantification of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde:

  • Direct UV should be abandoned due to its failure to meet acceptable LOQ and Precision standards.

  • 2,4-DNPH Derivatization remains the gold standard for ultra-trace analysis (e.g., genotoxic impurity profiling) where sub-ppm LOQs are required[4].

  • Charged Aerosol Detection (CAD) is the superior choice for routine assay, purity, and stability testing. It eliminates the derivatization bottleneck, providing a highly accurate, direct-injection method that fully complies with the ICH Q2(R2) lifecycle management paradigm[2].

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

In the landscape of synthetic chemistry, particularly in the development of complex molecules and pharmaceuticals, the precise characterization of intermediates is paramount. 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, particularly in the development of complex molecules and pharmaceuticals, the precise characterization of intermediates is paramount. 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde, a key building block, presents a unique combination of functional groups that are readily identifiable through infrared (IR) spectroscopy. This guide provides an in-depth analysis of the expected IR absorption peaks for this compound, supported by experimental data and comparisons with related structures. Our objective is to equip researchers, scientists, and drug development professionals with a practical understanding of how to interpret the IR spectrum of this and similar molecules, ensuring the verification of its structure and purity.

Deciphering the Molecular Fingerprint: Key Functional Groups

The structure of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde incorporates three key functionalities, each with characteristic vibrational frequencies in the infrared spectrum: an aldehyde, a tert-butyldimethylsilyl (TBDMS) ether, and an oxolane (tetrahydrofuran) ring. A thorough understanding of the expected absorption regions for these groups is the foundation of our analysis.

Predicted and Experimental IR Absorption Peaks

The following table summarizes the expected and experimentally observed IR absorption peaks for 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. The predicted ranges are derived from established spectroscopic principles, while the experimental data provides a real-world reference.

Vibrational ModePredicted Range (cm⁻¹)Experimental Peak (cm⁻¹)[1]Intensity
C-H Stretch (sp³)2960-28502930, 2858Strong
C-H Stretch (aldehyde)2850-2700Not explicitly resolvedMedium, often two bands
C=O Stretch (aldehyde)1740-17201720Strong
Si-CH₃ Bending~12601256Strong, sharp
C-O-C Stretch (oxolane)1150-10501099Strong
Si-C Stretch865-750838, 778Strong

In-Depth Spectral Analysis and Comparison

The Aldehyde Signature: C=O and C-H Stretching

The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching absorption. For saturated aliphatic aldehydes, this peak is typically observed in the 1740-1720 cm⁻¹ region.[2][3] The experimental value of 1720 cm⁻¹ for 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde falls squarely within this expected range, providing strong evidence for the presence of the aldehyde functional group.[1]

A second, highly diagnostic feature for aldehydes is the aldehydic C-H stretch. This typically appears as a pair of medium-intensity bands in the 2850-2700 cm⁻¹ range.[3][4] One of these bands, often around 2720 cm⁻¹, is particularly useful for distinguishing aldehydes from ketones.[2] While not explicitly resolved in the provided experimental data, the presence of absorptions in the broader C-H stretching region (2930, 2858 cm⁻¹) is consistent with the molecule's structure.[1]

The Protective Cloak: The TBDMS Ether

The tert-butyldimethylsilyl (TBDMS) protecting group offers several characteristic IR absorptions. The Si-CH₃ group is readily identified by a strong and sharp band at approximately 1260 cm⁻¹.[5] The experimental peak at 1256 cm⁻¹ is in excellent agreement with this.[1] Furthermore, strong bands in the 865-750 cm⁻¹ region are characteristic of the Si-C bonds.[5] The observed peaks at 838 and 778 cm⁻¹ confirm the presence of the TBDMS group.[1]

The Heterocyclic Core: The Oxolane Ring

The oxolane (tetrahydrofuran) ring is a cyclic ether. The most characteristic vibration for ethers is the C-O-C stretching, which typically gives rise to a strong absorption in the 1300-1000 cm⁻¹ region. For a saturated cyclic ether like oxolane, a strong band is expected around 1100 cm⁻¹. The experimental peak at 1099 cm⁻¹ is consistent with the C-O-C stretching vibration of the oxolane ring.[1]

Comparative Analysis with Simpler Analogs

To further solidify our assignments, it is instructive to compare the spectrum of our target molecule with those of its constituent parts.

  • Oxolane (Tetrahydrofuran): The IR spectrum of tetrahydrofuran shows a very strong C-O-C stretching band around 1070 cm⁻¹. This aligns well with the 1099 cm⁻¹ peak observed in our target molecule, confirming its origin from the oxolane ring system.[6][7]

  • A Simple Aldehyde (e.g., Butyraldehyde): Butyraldehyde exhibits a strong C=O stretch around 1725 cm⁻¹ and the characteristic aldehydic C-H stretches near 2820 and 2720 cm⁻¹.[2] This comparison reinforces the assignment of the 1720 cm⁻¹ peak in our molecule to the carbonyl group.

Experimental Workflow for IR Spectroscopy

For researchers aiming to replicate these findings, the following general protocol for obtaining an IR spectrum of a liquid sample is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition & Analysis p1 Ensure Sample Purity p2 Place a Small Drop on a Salt Plate (e.g., NaCl or KBr) p1->p2 p3 Cover with a Second Salt Plate to Create a Thin Film p2->p3 s1 Perform Background Scan s2 Set Scan Parameters (e.g., 16 scans, 4 cm⁻¹ resolution) s1->s2 d1 Place Sample in Spectrometer d2 Acquire Spectrum d1->d2 d3 Process Data (e.g., Baseline Correction) d2->d3 d4 Peak Picking and Interpretation d3->d4

Caption: A generalized workflow for obtaining the IR spectrum of a liquid sample.

Conclusion

The infrared spectrum of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde provides a clear and unambiguous confirmation of its chemical structure. The characteristic absorption peaks for the aldehyde, TBDMS ether, and oxolane functional groups are all present in their expected regions. By understanding these key spectral features and comparing them with known values and related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a practical reference to aid in this critical analytical step, ensuring the integrity of subsequent research and development efforts.

References

  • University of California, Davis. (n.d.). IR: aldehydes. LibreTexts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ECHA. (n.d.). 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, tert-butyldimethylsilyl ether. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2003, May). IR Spectral and Structural Changes Caused by the Conversion of 3-hydroxybenzaldehyde Into the Oxyanion. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde (C10H20O3Si). Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Journal of the American Society for Mass Spectrometry. (1990, January-February). Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. PubMed. Retrieved from [Link]

  • Xavier University of Louisiana. (n.d.). How to Interpret an Infrared (IR) Spectrum. XULA Digital Commons. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the 3,5-di-tert-butylsalicylaldehyde ligands and titanium complexes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

  • The Journal of Chemical Physics. (1969, April 15). Far‐Infrared Spectrum of Tetrahydrofuran: Spectroscopic Evidence for Pseudorotation. AIP Publishing. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and scientific inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde, moving beyond simple checklists to explain the chemical rationale behind each critical step. Our objective is to empower you with the knowledge to manage this substance safely, ensuring the protection of both laboratory personnel and the environment.

The molecular structure of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde presents a trifecta of chemical functionalities that must be individually and collectively considered for safe disposal: a sterically hindered silyl ether, a reactive aldehyde, and an oxolane (tetrahydrofuran) ring. Each component carries distinct hazards and reactivity profiles that dictate the necessary handling and disposal protocols.

Immediate Hazard Assessment and Safety Protocols

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. Based on data for the compound and its structural analogues, the following hazards are identified.[1][2]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Action
Skin Irritation (Category 2) Causes skin irritation.[1][2]Wear nitrile or other chemically resistant gloves.[3][4] Avoid all skin contact.
Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][4]Wear safety goggles with side shields or a face shield.[3][4]
STOT SE (Category 3) May cause respiratory irritation, drowsiness, or dizziness.[1][2]Handle exclusively within a certified chemical fume hood.[3]
Flammability (Potential) The oxolane (THF) moiety is highly flammable.[5]🔥Keep away from all ignition sources, including heat, sparks, and open flames.[6]
Peroxide Formation (Potential) The oxolane ring can form explosive peroxides upon prolonged exposure to air and light.[6][7]🔥, 💥Date containers upon receipt and opening. Store in a cool, dark place away from light and air.[7]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.[3][4]

  • Ventilation: All manipulations must occur inside a chemical fume hood to prevent inhalation of vapors.[3][5]

  • Spill Management: In case of a spill, immediately alert personnel. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[3][8] Do not allow the chemical to enter drains.[3]

The Chemistry of Disposal: Understanding the "Why"

A one-size-fits-all disposal approach is scientifically unsound and dangerous. The unique combination of functional groups in this molecule necessitates a specific protocol grounded in chemical principles.

  • The TBDMS Ether: The tert-butyldimethylsilyl (TBDMS) group is a bulky protecting group. While it is significantly more stable than simpler silyl ethers, it is susceptible to cleavage under acidic or fluoride-based conditions.[9][10][11] Attempting to neutralize the aldehyde with an acidic or basic reagent could unintentionally cleave the silyl ether, fundamentally changing the chemical composition of the waste and potentially generating volatile silanols.

  • The Aldehyde Group: Aldehydes are reactive functional groups.[12] They are incompatible with a wide range of chemicals, including strong acids, bases, oxidizing agents, and reducing agents, with which they can react violently or polymerize.[13][14][15] While some simple aldehydes like formaldehyde can be deactivated in solution,[16][17] no validated protocol exists for a complex molecule like this. Therefore, in-lab neutralization is strongly discouraged.

  • The Oxolane (THF) Ring: The tetrahydrofuran (THF) component of the molecule introduces a significant fire hazard.[5][6] More critically, like THF itself, this compound has the potential to form explosive peroxides over time, especially if stored improperly. This risk makes it imperative to avoid any disposal step that involves heating or concentration.

Operational Disposal Plan: A Step-by-Step Protocol

Based on the chemical principles above, the only safe and compliant method for disposing of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is to treat it as hazardous chemical waste . Do not attempt to perform chemical deactivation in the laboratory.

Step 1: Waste Stream Identification and Segregation

Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

  • Unused/Expired Pure Compound: The original container with the pure substance must be treated as hazardous waste. Ensure the cap is sealed tightly.

  • Solutions: Collect all solutions containing the compound (e.g., from reaction workups, chromatography fractions) in a dedicated, compatible hazardous waste container.

    • Container Type: Use a glass or polyethylene container that can be securely sealed.

    • Critical Segregation: DO NOT mix this waste with other streams, especially:

      • Aqueous acidic or basic waste.

      • Waste containing oxidizing or reducing agents.

      • Waste containing fluoride ions (e.g., from TBAF deprotection reactions).

  • Contaminated Solid Waste: All contaminated lab supplies (gloves, pipette tips, silica gel, absorbent paper) must be collected separately.

    • Container Type: Place these items in a designated, lined solid chemical waste container or double-bag them in heavy-duty plastic bags.[8]

G cluster_waste Waste Generation cluster_decision Segregation Decision cluster_containers Waste Collection Waste 3-[(Tert-butyldimethylsilyl)oxy] oxolane-3-carbaldehyde Waste IsPure Pure Compound? Waste->IsPure IsSolution Solution? IsPure->IsSolution No PureContainer Original Labeled Container IsPure->PureContainer Yes IsSolid Contaminated Solid? IsSolution->IsSolid No LiquidContainer Dedicated Liquid Hazardous Waste (Compatible, Sealed) IsSolution->LiquidContainer Yes SolidContainer Designated Solid Chemical Waste (Lined/Bagged) IsSolid->SolidContainer Yes

Sources

Handling

Personal protective equipment for handling 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Advanced Safety & Operational Logistics: Handling 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde For researchers and drug development professionals, handling complex synthetic intermediates requires moving beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Logistics: Handling 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

For researchers and drug development professionals, handling complex synthetic intermediates requires moving beyond generic safety data sheets. 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde (CAS: 2168724-86-3) is a highly specialized building block that presents unique physicochemical hazards[1],[2].

This guide provides a field-proven, causality-driven framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans. Every protocol is designed as a self-validating system , ensuring that safety measures are not just implemented, but actively verified in real-time.

Chemical Profiling & Mechanistic Rationale for Hazards

To select the correct PPE, we must first understand the structural causality of the chemical's hazards. The molecule is classified as a Skin Irritant (H315), Eye Irritant (H319), and carries a risk for Specific Target Organ Toxicity (STOT SE 3, H336)[1].

  • The Aldehyde Moiety: Aldehydes are highly electrophilic. Upon contact with biological tissues, they can rapidly cross-link with nucleophilic amino groups on proteins, causing acute irritation and potential sensitization.

  • The Oxolane Ring & TBS Ether (Penetration Enhancers): The oxolane (tetrahydrofuran-like) core and the bulky, lipophilic tert-butyldimethylsilyl (TBS) group drastically alter the molecule's permeation dynamics. Standard elastomeric gloves (like thin nitrile) are highly susceptible to permeation by cyclic ethers[3]. If spilled on standard porous PPE, the oxolane core swells the polymer matrix, acting as a Trojan horse that drags the reactive aldehyde deep into the stratum corneum.

  • Volatility & Auto-Oxidation: The compound poses an inhalation risk (CNS depression/drowsiness)[1] and will readily auto-oxidize to a carboxylic acid if exposed to atmospheric oxygen, necessitating inert atmosphere handling.

Mandatory PPE Matrix

In accordance with [4],[5], a rigorous hazard assessment dictates the following PPE requirements. Standard disposable nitrile gloves are insufficient for preparative-scale handling of this compound due to the permeation risks associated with aldehydes and cyclic ethers[3],[6].

PPE CategoryRecommended MaterialQuantitative SpecificationMechanistic Rationale
Primary Hand Protection Butyl Rubber or Silver Shield/4H> 15 mil thickness; > 240 min breakthrough timeButyl polymer matrix resists swelling from cyclic ethers (oxolane) and aldehydes, preventing permeation[3],[6].
Secondary Hand Protection Nitrile (worn under Butyl)4–8 mil thicknessActs as a clean inner layer to prevent skin contamination during the doffing of the potentially contaminated outer Butyl glove[7],[6].
Eye/Face Protection Chemical Splash GogglesANSI/ISEA Z87.1-2020 certifiedForms a complete seal around the eyes, preventing capillary action of liquid splashes from reaching the ocular mucosa[8],[9].
Body Protection Flame-Resistant (FR) Lab Coat100% Nomex or equivalentPrevents absorption of lipophilic TBS-compounds against the skin; mitigates fire risk if handled near reactive reagents[10].

Self-Validating Operational Protocols

The following step-by-step methodologies incorporate built-in validation checks, ensuring the integrity of your safety systems before and during chemical exposure, aligning with guidelines from [11],[12].

Protocol A: Pre-Operation Environmental & PPE Validation
  • Fume Hood Verification:

    • Action: Turn on the chemical fume hood and lower the sash to the marked operating height.

    • Validation Check: Observe the digital airflow monitor. The system is validated only if the face velocity reads strictly between 80–120 feet per minute (fpm) . Alternatively, tape a Kimwipe to the bottom of the sash; it must actively pull inward. Do not open the chemical vial if the tissue hangs vertically.

  • Primary Barrier (Glove) Integrity Test:

    • Action: Before donning Butyl rubber gloves, trap air inside by rolling the cuff tightly, creating a pressurized balloon.

    • Validation Check: Submerge the pressurized glove fingers in a basin of water. The absolute absence of escaping air bubbles validates the primary barrier's structural integrity.

Protocol B: Inert Handling & Transfer
  • Atmosphere Purge:

    • Action: Connect the reaction vessel to a Schlenk line. Evacuate and backfill with high-purity Argon three times.

    • Causality: Argon is heavier than Nitrogen and provides a superior blanket to prevent the auto-oxidation of the oxolane-3-carbaldehyde into its corresponding carboxylic acid.

  • Syringe Transfer:

    • Action: Use a glass syringe with a PTFE-tipped plunger. Avoid standard plastic syringes with rubber gaskets.

    • Validation Check: Draw a small amount of Argon into the syringe and depress it against a closed valve. The plunger should bounce back smoothly without sticking, validating that the PTFE seal is intact and will not leak the lipophilic aldehyde during transfer.

Protocol C: Decontamination & Doffing
  • Outer Glove Removal:

    • Action: Wash the outer Butyl gloves with acetone, followed by soap and water, while still wearing them inside the fume hood.

    • Validation Check: Pinch the exterior of the Butyl glove at the wrist and peel it off inside-out. The inner Nitrile glove must remain completely dry and visually free of any chemical residue, validating that no breakthrough occurred.

Spill Response & RCRA Disposal Plan

Spill Containment (Self-Validating)
  • Evacuate & Equip: Step back from the hood. Ensure Butyl gloves and chemical goggles are donned.

  • Neutralization/Absorption: Cover the spill with an inert, high-surface-area absorbent (e.g., calcined diatomaceous earth or commercial chemical spill pads). Do not use combustible materials like sawdust, which can react with aldehydes.

  • Validation Check: The spill is successfully contained when no free liquid is visible under the hood lighting, and the absorbent material has transitioned from a dry powder to a uniformly clumped, solid state.

Waste Segregation & Disposal
  • Chemical Incompatibilities: 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde must be strictly segregated from:

    • Strong Acids/Fluoride Sources (e.g., TBAF): Will cleave the TBS ether, releasing the free alcohol and altering the volatility/toxicity profile.

    • Strong Bases: Will trigger rapid, potentially exothermic aldol condensations of the aldehyde moiety.

  • Packaging: Store in a sealed, clearly labeled amber glass waste container (glass is impermeable to oxolane/aldehydes).

  • Validation Check: Cap the waste container and observe for 15 minutes in the fume hood. The absence of bulging, heat generation, or pressure buildup validates that no incompatible exothermic reactions are occurring inside the waste matrix. Dispose of as RCRA Hazardous Waste.

Operational Workflow Visualization

G Start Task: Handling 3-[(TBS)oxy]oxolane-3-carbaldehyde Scale Assess Operational Scale Start->Scale Analytical Analytical / Microscale (< 100 mg) Scale->Analytical Prep Preparative / Scale-up (> 100 mg or Neat) Scale->Prep PPE_Ana Standard PPE: 8-mil Nitrile Gloves Safety Glasses Lab Coat Analytical->PPE_Ana PPE_Prep Advanced PPE: Butyl / Silver Shield Gloves Chemical Goggles FR Lab Coat Prep->PPE_Prep Hood Execute in Certified Fume Hood (Face Velocity: 80-120 fpm) PPE_Ana->Hood PPE_Prep->Hood Waste Dispose as RCRA Hazardous Waste (Segregate from Acids/Bases) Hood->Waste

Decision tree for PPE selection and operational workflow based on handling scale.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor.[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI).[Link]

  • Environmental Health and Safety. "Selection and Use of Gloves in the Laboratory." Dartmouth College. [Link]

  • NextSDS. "3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde Chemical Substance Information." [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.